Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate
Description
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate is a chiral cyclopentane derivative featuring a tert-butyl carbamate group and two amino substituents in the (3R,4S) stereochemical configuration. This compound is widely employed as a protected intermediate in asymmetric synthesis, particularly in pharmaceutical chemistry, where its stereochemistry and stability under basic conditions make it valuable for constructing enantioselective scaffolds . The tert-butyl carbamate (Boc) group serves as a robust protecting agent for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) without disrupting other functional groups. The cyclopentane backbone imposes conformational rigidity, which can enhance binding specificity in target interactions, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-7(11)8(12)5-6/h6-8H,4-5,11-12H2,1-3H3,(H,13,14)/t6?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAKDYZKAURAT-IEESLHIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate typically involves the protection of amino groups and the formation of the carbamate linkage. One common method includes the reaction of tert-butyl chloroformate with a cyclopentylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Strong acids or bases, along with suitable nucleophiles, are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate serves as a versatile building block in organic synthesis. Its carbamate functional group allows for further derivatization, enabling the creation of more complex molecules.
Research indicates that this compound may exhibit significant biological activity:
- Enzyme Inhibition: The carbamate moiety can form covalent bonds with enzymes, potentially inhibiting their activity. This property is crucial for developing enzyme inhibitors that can modulate biochemical pathways.
- Neurotransmitter Interaction: Studies suggest that it may interact with neurotransmitter systems, offering therapeutic avenues for neurological conditions.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in drug development. Its ability to modify biological targets makes it a candidate for designing new therapeutics.
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibitory properties of this compound against specific proteases involved in disease pathways. The results demonstrated that the compound effectively inhibited enzyme activity by forming stable complexes with the active site.
Case Study 2: Neuropharmacology
Research published in a pharmacological journal examined the effects of this compound on neurotransmitter receptors. The findings suggested that it modulated receptor activity, indicating potential use in treating neurological disorders such as anxiety and depression.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) | Deprotection Method |
|---|---|---|---|
| Tert-butyl N-[(3R,4S)-...]carbamate | 145–147 | 25 | TFA |
| Benzyl N-[(3R,4S)-...]carbamate | 132–134 | 30 | H₂/Pd |
| (3S,4R)-Diastereomer | 143–145 | 20 | TFA |
| Cyclohexyl analogue | 155–157 | 15 | HCl |
Key Findings :
- The tert-butyl group confers higher thermal stability (↑ melting point) but lower solubility compared to benzyl derivatives.
- The cyclohexyl analogue’s reduced solubility correlates with its increased hydrophobicity.
Reactivity and Stability
- Deprotection Efficiency : Boc-protected amines require strong acids (e.g., TFA), whereas Cbz groups are cleaved via catalytic hydrogenation. This makes the tert-butyl derivative preferable in hydrogenation-sensitive syntheses.
- Stability : The Boc group resists nucleophilic and basic conditions better than Cbz, making it ideal for multi-step reactions.
Biological Activity
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate (CAS Number: 1853339-29-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H19N2O2
- Molecular Weight : 217.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1853339-29-3
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl ring bearing two amino groups at the 3 and 4 positions. This unique structure is believed to contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through interactions with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, although specific receptor targets remain under investigation.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in metabolic pathways relevant to various diseases.
1. Anticancer Activity
A study conducted by researchers at the University of Arizona explored the anticancer properties of similar carbamate derivatives. They found that modifications in the cyclopentyl structure significantly influenced cytotoxicity against cancer cell lines. Although specific data on this compound was not detailed, the findings suggest that compounds with similar structures may exhibit promising anticancer activity due to their ability to induce apoptosis in malignant cells .
2. Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that certain carbamates could reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound could potentially provide similar protective benefits .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate?
- Methodological Answer : The compound’s stereochemistry can be preserved using tert-butyl chloroformate to introduce the carbamate group onto a pre-functionalized cyclopentane scaffold. Key steps include:
- Protection of amine groups : Sequential use of Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups to prevent side reactions during synthesis .
- Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (3R,4S) diastereomer .
- Characterization : Confirm enantiopurity via polarimetry coupled with chiral HPLC (not explicitly cited in evidence but inferred from best practices).
Q. How can the stereochemistry of this compound be unambiguously confirmed?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions. ORTEP-3 can generate thermal ellipsoid plots for visualizing stereochemical assignments .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to infer dihedral angles between protons on the cyclopentane ring .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group.
- Avoid exposure to strong acids/bases or oxidizing agents, which can cleave the Boc protecting group .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
- Methodological Answer :
- Comparative assays : Synthesize all four stereoisomers (3R,4S; 3S,4R; 3R,4R; 3S,4S) and test their binding affinities against target enzymes (e.g., kinases or proteases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Structural insights : Overlay X-ray structures of isomer-enzyme complexes to identify steric or electronic clashes caused by incorrect stereochemistry .
- Example Data :
| Stereoisomer | IC (nM) | Binding Affinity (K, μM) |
|---|---|---|
| (3R,4S) | 12 ± 2 | 0.45 ± 0.05 |
| (3S,4R) | 480 ± 30 | 8.2 ± 0.7 |
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model transition states for carbamate cleavage or nucleophilic attacks. Focus on orbital interactions (e.g., HOMO-LUMO gaps) .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes in enzyme active sites, prioritizing hydrogen bonding with the diaminocyclopentyl moiety .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, temperature control) and validate intermediates via LC-MS.
- Troubleshooting : If yields drop below 50%, check for racemization via C-NMR or chiral chromatography. Contamination by residual Pd catalysts (from coupling steps) can also suppress yields; use scavengers like SiliaMetS Thiol .
Data Contradictions and Validation
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer :
- Solvent effects : Chemical shifts differ in DMSO-d vs. CDCl due to hydrogen bonding with the diamine group.
- Dynamic processes : Conformational flipping of the cyclopentane ring at room temperature can broaden peaks. Use low-temperature NMR (-40°C) to "freeze" conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
